molecular formula C40H43N7O7S B612276 Paritaprevir CAS No. 1216941-48-8

Paritaprevir

カタログ番号 B612276
CAS番号: 1216941-48-8
分子量: 765.88
InChIキー: UAUIUKWPKRJZJV-QPLHLKROSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Paritaprevir is a direct-acting antiviral agent used in combination with other antiviral agents for the treatment of Hepatitis C Virus (HCV) infections . It is a conformationally flexible molecule containing a 15-membered macrocyclic ring . It is primarily metabolized by cytochrome P450 (CYP) 3A4 .


Molecular Structure Analysis

Paritaprevir has unique chameleonic and solid-state features due to its conformationally flexible molecule containing a 15-membered macrocyclic ring . The MicroED structures of two distinct polymorphic crystal forms of paritaprevir show conformational changes in the macrocyclic core, as well as the cyclopropyl sulfonamide and methyl pyrazinamide substituents .


Chemical Reactions Analysis

Paritaprevir exhibits hybrid features of stoichiometric and nonstoichiometric hydrates. Form I exhibits strong host–host and weak host–water interactions and contains stable channels that do not substantially change upon hydration/dehydration. Form II contains weak host–host and strong host–water interactions and a host–water hydrogen bonding planar network that evolves with the hydration state .


Physical And Chemical Properties Analysis

Paritaprevir is a conformationally flexible molecule containing a 15-membered macrocyclic ring . The two commercially relevant forms (Forms I and II) are clearly differentiated wherein Form I benefits from strong intermolecular interactions, whereas weaker intermolecular interactions in Form II are partially compensated by the energetic advantage of an intramolecular hydrogen bond, which significantly lowers the conformational energy .

科学的研究の応用

Treatment of Hepatitis C Virus Genotype 1

Paritaprevir, as part of a combination therapy with ritonavir, ombitasvir, and dasabuvir, has shown high efficacy in treating patients with HCV genotype 1. This regimen, often abbreviated as PrOD, is particularly effective in patients with advanced hepatic fibrosis or compensated cirrhosis, achieving a sustained virologic response (SVR) in a significant majority of cases .

Management of HCV/HIV Coinfection

The effectiveness of Paritaprevir-based therapy extends to patients coinfected with HCV and human immunodeficiency virus-1 (HIV-1). Studies have demonstrated that the regimen is well-tolerated and maintains high SVR rates in this population, confirming its role in the management of coinfected patients .

Experimental Acute Lung Injury

Research has indicated that Paritaprevir may have potential applications beyond antiviral therapy. In experimental models of acute lung injury (ALI), treatment with Paritaprevir resulted in reduced inflammatory cell infiltration and decreased pulmonary interstitial thickening, suggesting a possible role in managing ALI .

Drug Development and Pharmacokinetics

The development of Paritaprevir involved prioritizing chemical series based on in vitro virology studies and sophisticated pharmacokinetic (PK) studies. These studies focused on both plasma and liver concentrations, highlighting the importance of PK profiling in the drug development process .

Real-World Safety and Efficacy Analysis

Large-scale, real-world data have been collected to assess the safety and efficacy of Paritaprevir-based therapies. These analyses are crucial for understanding the performance of the drug outside of controlled clinical trial settings and for identifying any potential exclusion criteria for treatment .

Advanced Hepatic Fibrosis and Cirrhosis Treatment

Patients with advanced hepatic fibrosis or compensated cirrhosis have been shown to benefit from Paritaprevir-based therapies. The drug’s ability to achieve high SVR rates in these patients makes it a valuable option for treating more severe stages of liver disease .

Effectiveness in Diverse Populations

Studies have also explored the effectiveness of Paritaprevir in diverse populations, including different ethnicities and regions. This research helps to ensure that the drug’s efficacy is consistent across various demographic groups .

Adverse Event Monitoring

Monitoring for adverse events (AEs) is an integral part of any therapeutic application. Research involving Paritaprevir includes the recording and analysis of AEs to ensure the safety of the regimen and to manage any potential risks associated with the treatment .

作用機序

Paritaprevir, also known as Veruprevir, is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural (NS) protein 3/4A protease . It is used in combination with other direct-acting antivirals (DAAs) for the treatment of chronic HCV infection .

Target of Action

Paritaprevir primarily targets the NS3/4A serine protease of Hepatitis C Virus (HCV) . This protease plays a crucial role in the viral replication process of HCV .

Mode of Action

Paritaprevir inhibits the NS3/4A serine protease, thereby preventing the cleavage of HCV’s genetic material into structural and nonstructural proteins required for assembly into mature virus . By inhibiting this viral protease, paritaprevir prevents viral replication and function .

Biochemical Pathways

The inhibition of the NS3/4A serine protease disrupts the HCV life cycle at the stage of protein processing. This prevents the virus from replicating and infecting new cells .

Pharmacokinetics

Paritaprevir is primarily metabolized by cytochrome P450 (CYP) 3A4 and is administered with a low dose of ritonavir to achieve drug concentrations suitable for once-daily dosing . The coadministration of paritaprevir with ritonavir increases the half-life of single-dose paritaprevir from approximately 3 hours to 5–8 hours . In the presence of ritonavir, paritaprevir is excreted mostly unchanged in feces via biliary excretion .

Result of Action

The inhibition of the NS3/4A serine protease by paritaprevir results in the disruption of the HCV life cycle, preventing the virus from replicating and infecting new cells . This leads to a decrease in the viral load and potentially the eradication of the virus from the body.

Action Environment

The efficacy and stability of paritaprevir can be influenced by various environmental factors. For instance, it has been found that paritaprevir can ameliorate experimental acute lung injury in a lipopolysaccharide (LPS)-induced two-hit rat model . This suggests that the drug’s action can be influenced by the presence of other substances or conditions in the body.

特性

IUPAC Name

(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUIUKWPKRJZJV-QPLHLKROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027922
Record name Paritaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Paritaprevir is a potent inhibitor of the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving it into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function.
Record name Paritaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1216941-48-8
Record name Paritaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1216941-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paritaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216941488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paritaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paritaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARITAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU2YM37K86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of Paritaprevir?

A1: Paritaprevir is a direct-acting antiviral agent that specifically targets the hepatitis C virus (HCV) NS3/4A serine protease. [, , , , ] This protease is essential for HCV replication as it cleaves the viral polyprotein into functional proteins necessary for viral maturation and assembly. By inhibiting NS3/4A protease activity, Paritaprevir disrupts the HCV life cycle and prevents viral replication. [, , ]

Q2: Why is Paritaprevir co-administered with Ritonavir?

A3: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for Paritaprevir metabolism. Co-administration of Ritonavir significantly increases Paritaprevir exposure and half-life by inhibiting its breakdown, allowing for a more convenient dosing regimen and potentially improved efficacy. [, , , , ]

Q3: What is the molecular formula and weight of Paritaprevir?

A3: Unfortunately, the specific molecular formula and weight of Paritaprevir are not provided in the provided research papers.

Q4: Is there any spectroscopic data available for Paritaprevir?

A4: The provided research papers do not discuss spectroscopic characterization of Paritaprevir.

Q5: Are there any studies exploring Paritaprevir's material compatibility?

A5: The provided papers mainly focus on the pharmacological aspects of Paritaprevir. Detailed studies on material compatibility are not discussed in these papers.

Q6: How is Paritaprevir absorbed and distributed in the body?

A7: While the exact mechanisms are not fully elucidated in the provided papers, Paritaprevir exhibits non-linear pharmacokinetics, indicating that its absorption and distribution may be influenced by factors beyond simple dose proportionality. [, ] Co-administration with Ritonavir significantly impacts its pharmacokinetic profile by inhibiting its metabolism and enhancing exposure. [, , ]

Q7: What are the main routes of Paritaprevir elimination?

A8: Following oral administration, Paritaprevir is primarily eliminated through the biliary-fecal route, with a smaller fraction excreted in urine. [, , ] Co-administration with Ritonavir further emphasizes biliary excretion.

Q8: What is the evidence supporting the efficacy of Paritaprevir in treating HCV infection?

A9: Multiple clinical trials, including Phase II and Phase III studies, have demonstrated the efficacy of Paritaprevir in combination with other direct-acting antiviral agents for the treatment of chronic HCV infection, particularly genotype 1. [, , , , , , , , , ] These studies have shown high sustained virologic response rates, indicating viral eradication, in various patient populations, including those with cirrhosis and those who have failed prior interferon-based therapies. [, , , , , , ]

Q9: What are the known resistance mechanisms to Paritaprevir?

A10: Resistance to Paritaprevir, as with other direct-acting antiviral agents, can emerge through mutations in the HCV genome, specifically within the NS3 protease gene. [, ] The most common treatment-emergent substitutions associated with Paritaprevir resistance occur at amino acid position 168 within the NS3 protease. [, ]

Q10: Are there any known cross-resistance concerns with Paritaprevir?

A11: The development of resistance to one HCV protease inhibitor, such as Paritaprevir, can potentially confer cross-resistance to other protease inhibitors due to shared structural and mechanistic similarities. []

Q11: Does Paritaprevir interact with drug transporters?

A12: Yes, Paritaprevir is known to inhibit organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are important transporters involved in the uptake of various drugs and endogenous compounds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。